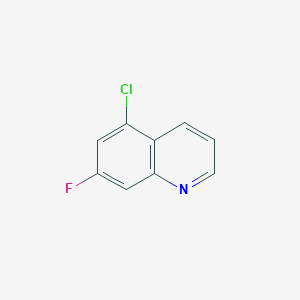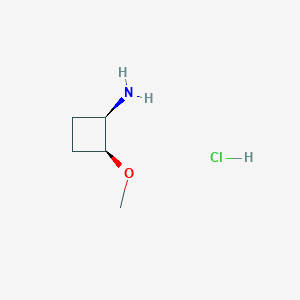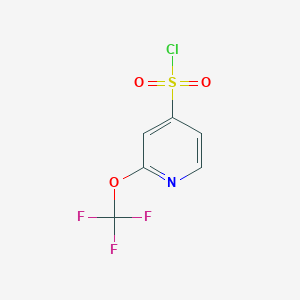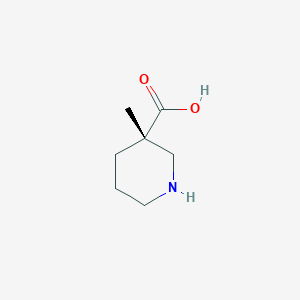
5-Chloro-7-fluoroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-7-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and are used as building blocks in the synthesis of various pharmaceuticals. The incorporation of chlorine and fluorine atoms into the quinoline ring enhances its chemical properties, making it a valuable compound in medicinal chemistry and other scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
5-Chloro-7-fluoroquinoline can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloroaniline with ethyl 3-oxobutanoate in the presence of a base can lead to the formation of this compound.
Halogenation Reactions: Another approach involves the halogenation of quinoline derivatives. For instance, the fluorination of 5-chloroquinoline using a fluorinating agent such as Selectfluor can yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反应分析
Types of Reactions
5-Chloro-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms in the quinoline ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline oxides, and quinoline derivatives with various functional groups.
科学研究应用
5-Chloro-7-fluoroquinoline has numerous applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of various pharmaceuticals, including antibacterial and antimalarial agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Material Science: It is employed in the development of liquid crystals and organic light-emitting diodes (OLEDs).
Agriculture: Some derivatives of this compound are used as agrochemicals.
作用机制
The mechanism of action of 5-chloro-7-fluoroquinoline depends on its specific application. In medicinal chemistry, it often acts by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The incorporation of chlorine and fluorine atoms enhances its binding affinity to the target enzymes, making it a potent antibacterial agent.
相似化合物的比较
Similar Compounds
5-Chloroquinoline: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
7-Fluoroquinoline: Lacks the chlorine atom, which affects its reactivity and applications.
5,7-Difluoroquinoline: Contains two fluorine atoms, leading to distinct chemical behavior compared to 5-chloro-7-fluoroquinoline.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms in the quinoline ring. This dual substitution enhances its chemical stability, reactivity, and biological activity, making it a valuable compound in various scientific fields.
属性
IUPAC Name |
5-chloro-7-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSOCSIKQRMRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2R)-2-methoxycyclobutyl]azanium;chloride](/img/structure/B8184389.png)





![tert-butyl N-[(4-chloro-5-fluoropyrimidin-2-yl)methyl]carbamate](/img/structure/B8184438.png)
![2-Fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride](/img/structure/B8184443.png)





